molecular formula C12H14N4O B8501641 3-Amino-2-pyrrolidin-1-yl-3H-quinazolin-4-one

3-Amino-2-pyrrolidin-1-yl-3H-quinazolin-4-one

Cat. No. B8501641
M. Wt: 230.27 g/mol
InChI Key: VCJUPTSKJJRJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178544B2

Procedure details

3-Amino-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (0.200 g, 1.04 mmol) was dissolved in pyrrolidine (0.850 mL, 10.4 mmol) and the mixture was heated at 150° C. for 20 minutes under microwave conditions. After cooling the mixture was diluted with water and extracted with EtOAc. The combined organics were washed with water and brine, dried (Na2SO4) and evaporated in vacuo to give the title compound (0.180 g, 75%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=S.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1>O>[NH2:1][N:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[C:3]1[N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NN1C(NC2=CC=CC=C2C1=O)=S
Name
Quantity
0.85 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NN1C(=NC2=CC=CC=C2C1=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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